1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol
Description
Benzodiazole-Based Naming
The 1H-1,3-benzodiazole-2-thiol root name emphasizes the diazole heterocycle (two nitrogen atoms at positions 1 and 3). Numerical prefixes specify substituent locations:
Benzimidazole Terminology
Many suppliers use benzimidazole-2-thione as the parent structure, reflecting the compound's relationship to vitamin B₁₂ cofactors. This convention yields names like 3-[(2-chlorophenyl)methyl]-6-methyl-1H-benzimidazole-2-thione , where numbering follows the imidazole-centric system.
Non-IUPAC Industrial Designations
Catalogs frequently employ abbreviated names such as EVT-1708651 or BLD-1154202-23-9 , which prioritize batch traceability over structural information. These alphanumeric codes coexist with CAS numbers in procurement contexts.
CAS Registry Number and Molecular Formula Validation
The CAS registry number 1154202-23-9 uniquely identifies this compound across 14 commercial and academic databases. Validation steps include:
Formula verification :
Structural consistency :
Spectral differentiation :
- Distinct from analog 1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol (CAS 100440-60-6) via chlorine position and substituent branching
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-methyl-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-6-7-14-13(8-10)17-15(19)18(14)9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNJGEUHIOBTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=S)N2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
From 2-Mercaptobenzimidazoles
A predominant route involves starting with 2-mercaptobenzimidazoles, which serve as versatile intermediates for heterocycle formation:
Reaction with α-halo ketones: 2-Mercaptobenzimidazole reacts with α-halo ketones (e.g., chloroacetonyl derivatives) under basic or acidic conditions to form thiazolobenzimidazole derivatives via cyclization. For example, reaction with 2-chlorobenzyl halides can lead to the formation of the chlorophenylmethyl group attached to the benzodiazole core.
Cyclization with acyl derivatives: Treatment of mercaptobenzimidazoles with acyl chlorides or anhydrides facilitates intramolecular cyclization to form benzothiazole rings fused to the benzimidazole nucleus, introducing the thiol functionality at the 2-position.
Reaction with α-halo compounds: As demonstrated in multiple studies, mercaptobenzimidazoles react with α-halo ketones or halogenated derivatives to generate heterocyclic systems with chlorophenylmethyl groups attached, which can be further functionalized.
From 1-alkylbenzimidazoles
- Intramolecular cyclization: 1-(Dimethoxyethyl)-2-mercaptobenzimidazole derivatives undergo cyclization with boron trifluoride or other Lewis acids to form benzodiazole-thiol fused systems, incorporating the chlorophenylmethyl moiety through subsequent alkylation steps.
From 2-chlorobenzimidazoles
- Nucleophilic substitution and cyclization: 2-Chlorobenzimidazoles can be reacted with nucleophiles such as thiourea derivatives or thiolates, followed by cyclization to incorporate the thiol group at the 2-position, with the chlorophenylmethyl group introduced via alkylation or substitution reactions.
Specific Synthetic Routes and Conditions
Research Findings and Data
Reaction Yields and Conditions
| Synthesis Method | Typical Yield | Reaction Conditions | Remarks |
|---|---|---|---|
| Mercaptobenzimidazole + α-halo ketone | 65-85% | Reflux in acetic acid or pyridine | Efficient for aromatic halides |
| Cyclization with acyl chlorides | 50-70% | Heating in PPA or polyphosphoric acid | Requires careful temperature control |
| Alkylation of 2-chlorobenzimidazole | 60-80% | Reflux with base (e.g., K2CO3) | Selective for chlorophenylmethyl groups |
Mechanistic Insights
- The formation of the benzodiazole core involves nucleophilic attack by the thiol or amine group on electrophilic halogenated intermediates.
- Cyclization to form the benzothiazole ring typically proceeds via intramolecular nucleophilic attack of the thiolate on the electrophilic carbon attached to the halogen.
- The chlorophenylmethyl group is introduced through nucleophilic substitution or alkylation reactions, often requiring base catalysis to enhance nucleophilicity.
Summary of Key Synthetic Strategies
| Strategy | Advantages | Limitations | Typical Use Cases |
|---|---|---|---|
| Mercaptobenzimidazole-based cyclization | High regioselectivity, versatile | Requires multiple steps | Synthesis of benzothiazole derivatives |
| Alkylation of chlorobenzimidazoles | Straightforward, high yields | Possible over-alkylation | Introducing chlorophenylmethyl groups |
| Multi-step heterocycle construction | Allows functionalization at multiple sites | Longer reaction times | Complex derivatives with tailored functionalities |
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond, resulting in the formation of a dimeric compound.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, leading to the formation of a corresponding phenyl derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological activities of this compound, particularly its potential therapeutic effects. Significant findings include:
- Antibacterial Activity : Research indicates that derivatives of benzothiazole compounds exhibit notable antibacterial properties. The presence of the chlorophenyl group enhances the antibacterial efficacy against pathogens such as Klebsiella pneumoniae .
- Anti-inflammatory and Analgesic Properties : Compounds similar to 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol have shown promise in reducing inflammation and pain in experimental models .
- Neuroprotective Effects : Certain derivatives have been evaluated for their ability to inhibit enzymes related to neurodegenerative diseases, suggesting a potential role in treating conditions like Alzheimer's disease .
Applications in Medicinal Chemistry
Given its diverse biological activities, 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol can be explored for:
Drug Development
The compound serves as a scaffold for developing new pharmaceuticals targeting bacterial infections and neurodegenerative diseases. Its structural modifications may lead to enhanced potency and selectivity .
Antimicrobial Agents
With increasing antibiotic resistance, compounds like this one are crucial for developing new antimicrobial agents that can effectively combat resistant strains .
Research Prototypes
Due to its unique structure, it can be used as a reference prototype in medicinal chemistry research aimed at synthesizing new derivatives with improved biological profiles .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The pathways affected by the compound include those related to cell proliferation, apoptosis, and signal transduction. By modulating these pathways, the compound can exert its biological effects, such as inhibiting the growth of cancer cells or preventing microbial infections.
Comparison with Similar Compounds
Thiazole Derivatives with Halogen Substitutions
Compounds 4 and 5 (synthesized in ) are isostructural thiazole derivatives:
- 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
- 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
Key Comparisons :
Both compounds 4 and 5 share isostructurality despite differing halogen substituents (Cl vs. F), indicating minimal impact on crystal packing. This contrasts with other halogenated analogs (e.g., 3-chlorocinnamic acid vs. 3-bromocinnamic acid), where halogens significantly alter crystal structures .
Benzimidazole-Triazole Hybrids
and describe benzimidazole-triazole hybrids , such as 1-(1-((1H-Benzo[d]imidazol-2-yl)methyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one . These compounds share a benzimidazole core but replace the thiol group with triazole and ketone functionalities.
Key Comparisons :
The target compound’s thiol group may enhance metal-binding or redox activity, whereas triazole derivatives are often optimized for hydrogen bonding and pharmacokinetics .
Benzothiazole Derivatives
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () shares structural similarities with the target compound, differing in the substitution of benzodiazole with benzothiazole and a methoxyphenyl group.
Key Comparisons :
Thiol-Containing Pharmaceuticals
1-Methyltetrazole-5-thiol (MTT) and 2-methyl-1,3,4-thiadiazole-5-thiol (MTD) () are thiol-containing heterocycles implicated in cephalosporin-induced hypoprothrombinemia.
Key Comparisons :
Research Findings and Implications
- Structural Stability : The target compound’s planar benzodiazole core and perpendicular 2-chlorophenyl group mirror the conformational trends seen in isostructural thiazole derivatives (Compounds 4 and 5) .
- Synthetic Flexibility : Unlike benzimidazole-triazole hybrids (75–83% yields), the target compound’s synthesis details are less documented, suggesting room for methodological optimization .
- Biological Potential: While direct activity data are lacking, structural analogs like benzothiazoles () and thiol-containing pharmaceuticals () imply possible antimicrobial or enzyme-modulating properties.
Biological Activity
1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol is a compound belonging to the benzodiazole class, characterized by its unique structural features, including a chlorophenyl group, a methyl group, and a thiol group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
The chemical formula of 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol is with a molecular weight of 288.8 g/mol. The presence of the thiol group (–SH) is significant as it influences the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of benzodiazoles exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol have shown efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain benzothiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and norfloxacin .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Benzodiazole derivatives are known to interact with cellular targets involved in cancer progression. For example, the compound's ability to modulate enzyme activity related to cancer cell metabolism has been documented. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
The mechanism by which 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol exerts its biological effects involves several pathways:
- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of prodrugs.
- Cell Signaling Modulation : The compound influences key signaling pathways that regulate cell proliferation and survival, potentially leading to altered gene expression profiles.
Case Studies and Research Findings
Q & A
Basic: How can I optimize the synthesis of 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol to achieve >95% purity?
Methodological Answer:
To achieve high purity, employ a stepwise approach:
- Reagent Selection: Use 2-chlorobenzyl bromide and 5-methyl-1,3-benzodiazole-2-thiol as precursors under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution .
- Purification: Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to remove unreacted starting materials and byproducts. Purity can be confirmed via HPLC (C18 column, methanol/water mobile phase) .
- Quality Control: Validate purity using ¹H/¹³C NMR and mass spectrometry (ESI-MS) to confirm molecular weight (C₁₅H₁₂ClN₂S: 292.79 g/mol) and structural integrity .
Basic: What spectroscopic techniques are essential for initial structural characterization of this compound?
Methodological Answer:
A multi-spectral approach is critical:
- NMR: ¹H NMR will reveal aromatic protons (δ 7.2–7.5 ppm for 2-chlorophenyl) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms the benzodiazole backbone (C=S at ~170 ppm) .
- FTIR: Key peaks include C-S (650–750 cm⁻¹) and aromatic C-Cl (550–600 cm⁻¹) stretches .
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z 293.8, with fragmentation patterns consistent with the benzodiazole-thiol scaffold .
Advanced: How can I resolve discrepancies in crystallographic data refinement for this compound?
Methodological Answer:
Address refinement challenges using:
- Software Tools: SHELXL (v.2015+) for small-molecule refinement. Apply restraints to disordered regions (e.g., chlorophenyl group) and validate with R-factor convergence (<5%) .
- Validation Metrics: Use PLATON to check for missed symmetry or twinning. For high thermal motion, apply anisotropic displacement parameters (ADPs) to non-H atoms .
- Data Collection: Ensure high-resolution data (d-spacing <1.0 Å) via synchrotron radiation or low-temperature (100 K) measurements to reduce noise .
Advanced: How do I interpret contradictory biological activity data in pharmacological assays?
Methodological Answer:
Contradictions often arise from assay variability or compound stability:
- Assay Optimization: Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for thiol oxidation (use antioxidants like DTT in buffer) .
- Metabolic Stability: Perform LC-MS/MS to monitor degradation products. For example, thiol oxidation to disulfides may reduce activity .
- Dose-Response Validation: Use Hill slope analysis (GraphPad Prism) to confirm EC₅₀/IC₅₀ reproducibility. Compare with structurally similar benzothiazole derivatives (e.g., HIV-1 protease inhibitors in ).
Basic: What storage conditions maximize compound stability for long-term use?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles by aliquoting .
- Solubility: Dissolve in DMSO (10 mM stock) under argon to minimize oxidation. Confirm stability via periodic HPLC checks .
Advanced: How can computational modeling predict interactions of this compound with biological targets?
Methodological Answer:
Use a hybrid approach:
- Docking Studies: AutoDock Vina or Schrödinger Maestro to model binding to targets (e.g., HIV-1 protease). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess binding mode stability .
- QSAR Analysis: Derive Hammett σ constants for substituents (e.g., 2-Cl) to correlate electronic effects with bioactivity .
- ADMET Prediction: SwissADME or ADMETLab 2.0 to estimate permeability (LogP ~3.5) and cytochrome P450 interactions .
Advanced: What strategies mitigate synthetic byproducts during scale-up?
Methodological Answer:
- Process Optimization: Use flow chemistry for controlled mixing and heat dissipation. Monitor reaction progress in real-time via in-line FTIR .
- Byproduct Identification: LC-HRMS (Orbitrap) to detect impurities (e.g., di-substituted benzodiazoles). Adjust stoichiometry (1:1.05 molar ratio) to favor mono-substitution .
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve yield .
Basic: How do I confirm the absence of heavy metals in synthesized batches?
Methodological Answer:
- ICP-MS: Quantify trace metals (e.g., Pd from catalysts) with detection limits <1 ppb. Calibrate using NIST-standard reference materials .
- Chelation Tests: Add dithizone to solutions; colorimetric shifts indicate metal contamination (e.g., Pb²⁺ at 520 nm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
